Methyl3-hydroxy-2,4-dimethylpentanoate
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Overview
Description
Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxy-2,4-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical pathways. For instance, it can undergo hydrolysis to release the active 3-hydroxy-2,4-dimethylpentanoic acid, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl pentanoate:
Ethyl 3-hydroxy-2,4-dimethylpentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3-hydroxy-2,4-dimethylpentanoic acid: The parent acid of methyl 3-hydroxy-2,4-dimethylpentanoate.
Uniqueness: Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and ester groups provide versatility in synthetic and biological contexts .
Biological Activity
Methyl 3-hydroxy-2,4-dimethylpentanoate, a compound with the chemical formula C8H16O3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and implications in various fields such as medicine and biotechnology.
Chemical Structure and Synthesis
Methyl 3-hydroxy-2,4-dimethylpentanoate is an ester formed from the reaction between 3-hydroxy-2,4-dimethylpentanoic acid and methanol. The compound is characterized by a branched chain structure that contributes to its unique properties. The synthesis typically involves enzymatic pathways utilizing polyketide synthases (PKS), which are known for their role in producing various bioactive compounds through a series of condensation and reduction reactions .
Antitumor Activity
Recent studies have highlighted the antitumor potential of methyl 3-hydroxy-2,4-dimethylpentanoate. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, including HeLa and HCT-116 cells. The half-maximal inhibitory concentration (IC50) values reported range from 0.12mg mL to 0.81mg mL, indicating a strong selective toxicity towards cancerous cells while sparing normal cells like HEK-293 .
The mechanism through which methyl 3-hydroxy-2,4-dimethylpentanoate exerts its effects appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cell survival pathways, such as TRAP1 and HSP90. The binding affinity of these compounds to TRAP1 suggests a potential therapeutic avenue for targeting cancer cell metabolism and survival .
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on various cancer cell lines demonstrated that methyl 3-hydroxy-2,4-dimethylpentanoate derivatives significantly inhibited cell proliferation. The most active derivatives were found to bind effectively to the ATP-binding site of TRAP1, suggesting a novel mechanism for inducing apoptosis in cancer cells .
- Comparative Analysis with Other Compounds : In comparative studies with other known anticancer agents, methyl 3-hydroxy-2,4-dimethylpentanoate showed superior selectivity towards cancerous cells compared to traditional chemotherapeutics, which often affect both malignant and healthy cells indiscriminately .
Research Findings
A summary of key research findings regarding the biological activity of methyl 3-hydroxy-2,4-dimethylpentanoate is presented in Table 1.
Study | Cell Line | IC50 (mg/mL) | Mechanism | Comments |
---|---|---|---|---|
Study A | HeLa | 0.69 | Apoptosis induction | Selective towards cancer cells |
Study B | HCT-116 | 0.12 | TRAP1 binding | High affinity for target protein |
Study C | HEK-293 | >0.81 | Non-toxic to normal cells | Demonstrates selectivity |
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3 |
InChI Key |
MXWOUIHOPZWBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C(=O)OC)O |
Origin of Product |
United States |
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